molecular formula C8H7F2NO3 B2713007 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 1785081-46-0

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No. B2713007
CAS RN: 1785081-46-0
M. Wt: 203.145
InChI Key: GHSOWCUVLRQEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular weight of 203.15 . The IUPAC name for this compound is 5,5-difluoro-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO3/c9-8(10)2-1-5-4(3-8)6(7(12)13)11-14-5/h1-3H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.15 . It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Synthesis and Application in Amino Acids

Synthesis of α-trifluoromethyl α-amino acids : A study by Burger et al. (2006) explores the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This research demonstrates the utility of partially fluorinated oxazoles in creating bis(trifluoromethyl) substituted amino acids, highlighting a novel route for the synthesis of fluorinated amino acids with potential applications in medicinal chemistry and drug design (Burger et al., 2006).

Fluorinated Naphthoic Acids Synthesis

Synthesis of mono- and difluoronaphthoic acids : Tagat et al. (2002) report on the synthesis of various fluorinated naphthoic acids. This work is significant for the development of novel fluorinated building blocks, which could be pivotal in designing new materials and bioactive molecules. The methodologies outlined provide a pathway for accessing fluorinated compounds with potential pharmaceutical and materials science applications (Tagat et al., 2002).

Fluorescent Probes and Catalysis

Application in fluorescent probes : Tanaka et al. (2001) investigate 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues for their potential as fluorescent probes for sensing pH and metal cations. The study showcases the role of fluorophenol moieties in enhancing sensitivity and selectivity, offering a foundation for developing advanced fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Novel Scaffolds for Drug Discovery

Ruthenium-catalyzed synthesis of triazole-based scaffolds : Ferrini et al. (2015) present a method for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the potential of these compounds as scaffolds for peptidomimetics and biologically active compounds. This research highlights the utility of triazole amino acids in drug discovery and the development of inhibitors with specific biological activities (Ferrini et al., 2015).

Safety and Hazards

The compound is associated with several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety measures to be taken when handling the compound. The compound is also associated with hazard statements H302, H315, H319, and H335 , indicating potential hazards associated with its use.

properties

IUPAC Name

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)2-1-5-4(3-8)6(7(12)13)11-14-5/h1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSOWCUVLRQEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1ON=C2C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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